molecular formula C14H10BrN3O2S2 B2653102 N-(6-acetamidobenzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide CAS No. 391223-73-7

N-(6-acetamidobenzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide

Cat. No. B2653102
CAS RN: 391223-73-7
M. Wt: 396.28
InChI Key: IPDWHWKNSBHYGK-UHFFFAOYSA-N
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Description

Synthesis Analysis

A new series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized by C-C coupling methodology in the presence of Pd(0) using various aryl boronic pinacol ester/acids . The benzothiazole-2-yl urea was prepared by treating 6-chloro-1,3-benzothiazole-2-amine with sodium cyanate in the presence of glacial acetic acid .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The benzothiazole-2-yl-urea was then refluxed with hydrazine hydrate to yield the product N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide . The infrared spectra showed characteristic absorption bands at various frequencies .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 396.5 g/mol. The 1H NMR (DMSO-d6) δ values are: 8.57 (s, 1H, imidazole H), 7.83 (d, J = 8.4 Hz, 2H, Ar-H), 7.46 (s, 1H, thiazole H), 7.09 (d, J = 8.4 Hz, 2H, Ar-H), 4.10 (s, 2H, CH2), 3.82 (s, 3H, CH3) .

Scientific Research Applications

  • Anti-Infectious Agent Properties :

    • Thiazolides, including compounds similar to N-(6-acetamidobenzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide, have shown promise as anti-infectious agents against a range of intestinal intracellular and extracellular protozoan parasites, bacteria, and viruses. (Brockmann et al., 2014)
  • Antimicrobial Activity :

    • Compounds with structures related to this compound have been found to possess significant antimicrobial properties, showing activity against bacteria and fungi, including Methicillin-resistant Staphylococcus aureus (MRSA). (Anuse et al., 2019)
  • Antibacterial Agents :

    • Analogues of this compound demonstrated promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. (Palkar et al., 2017)
  • Anti-Inflammatory Properties :

    • Related 5-substituted benzo[b]thiophene derivatives have shown potent anti-inflammatory activity, suggesting potential therapeutic applications in inflammatory conditions. (Radwan et al., 2009)
  • Antioxidant Activities :

    • Some N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, structurally related to this compound, exhibited moderate to significant antioxidant properties. (Ahmad et al., 2012)
  • Urease Inhibition :

    • Some N-(6-arylbenzo[d]thiazol-2-yl)acetamides have shown significant activity in inhibiting urease, suggesting potential use in treating diseases associated with urease-producing bacteria. (Gull et al., 2016)
  • Anticancer Potential :

    • Various N-substituted benzothiazole derivatives, related to the compound , have been evaluated for their potential as anticancer agents, showing promising activity against different cancer cell lines. (Ravinaik et al., 2021)
  • Photovoltaic Efficiency Modeling :

    • The compound's analogs have been studied for their potential as photosensitizers in dye-sensitized solar cells (DSSCs), indicating good light harvesting efficiency and free energy of electron injection, important parameters for photovoltaic applications. (Mary et al., 2020)

Mechanism of Action

N-(6-acetamidobenzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide exerts its effects by modulating the activity of various ion channels and receptors in the body. Specifically, it has been shown to inhibit the activity of TRPM7 and enhance the activity of NMDA receptors.

Future Directions

The compound and its derivatives have shown promising results in various biological activities like antioxidant, haemolytic, antibacterial and urease inhibition . Future research could focus on exploring its potential in other therapeutic areas and improving its synthesis process for better yield and purity. Further in-depth studies on its mechanism of action and safety profile will also be beneficial.

properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-5-bromothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O2S2/c1-7(19)16-8-2-3-9-11(6-8)22-14(17-9)18-13(20)10-4-5-12(15)21-10/h2-6H,1H3,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDWHWKNSBHYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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